(5Z)-5-(furan-2-ylmethylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that features a unique combination of furan, thiophene, triazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective manufacturing.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications, including:
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of (5Z)-5-[(FURAN-2-YL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H9N3O2S2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H9N3O2S2/c19-14-12(9-10-3-1-7-20-10)22-15-16-13(17-18(14)15)6-5-11-4-2-8-21-11/h1-9H/b6-5+,12-9- |
InChI Key |
XQHLETYJGPFRHL-FPONQXLSSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2 |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2 |
Origin of Product |
United States |
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